Magnesium nitrate hexahydrate

Übersicht

Beschreibung

Magnesium nitrate hexahydrate is an inorganic compound with the chemical formula Mg(NO₃)₂·6H₂O. It is a highly soluble, colorless crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the environment. This compound is commonly used in various industrial and agricultural applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Magnesium nitrate hexahydrate can be synthesized through several methods:

Reaction with Nitric Acid: Magnesium oxide or magnesium carbonate reacts with nitric acid to produce magnesium nitrate and water. The reactions are as follows:

Reaction with Magnesium Hydroxide: Magnesium hydroxide reacts with nitric acid to form magnesium nitrate and water:

Industrial Production Methods: In industrial settings, this compound is often produced by suspending magnesium oxide or magnesium carbonate in melted this compound at temperatures above 90°C. Nitric acid is then added to the suspension while stirring, forming additional this compound .

Analyse Chemischer Reaktionen

Magnesium nitrate hexahydrate undergoes various chemical reactions, including:

Decomposition: When heated, it decomposes into magnesium oxide, nitrogen dioxide, and oxygen:

Reaction with Sodium Carbonate: It reacts with sodium carbonate to form magnesium carbonate and sodium nitrate:

Reaction with Sodium Hydroxide: It reacts with sodium hydroxide to produce magnesium hydroxide and sodium nitrate:

Wissenschaftliche Forschungsanwendungen

Magnesium nitrate hexahydrate is utilized in various scientific research fields:

Wirkmechanismus

The mechanism of action of magnesium nitrate hexahydrate primarily involves its decomposition and interaction with other compounds. When heated, it decomposes to release nitrogen oxides and magnesium oxide. This decomposition process can be utilized in various industrial applications, such as the regeneration of nitric acid and the production of magnesium oxide .

Vergleich Mit ähnlichen Verbindungen

Magnesium nitrate hexahydrate can be compared with other similar compounds, such as:

Calcium Nitrate: Like magnesium nitrate, calcium nitrate is highly soluble and used in fertilizers. calcium nitrate provides calcium instead of magnesium.

Sodium Nitrate: Sodium nitrate is another nitrate salt used in fertilizers and industrial processes. It is more soluble in water compared to magnesium nitrate.

Ammonium Nitrate: Ammonium nitrate is widely used in fertilizers and explosives. It differs from magnesium nitrate in that it provides nitrogen in the form of ammonium ions.

This compound stands out due to its dual provision of magnesium and nitrate ions, making it particularly valuable in agricultural applications where both nutrients are needed .

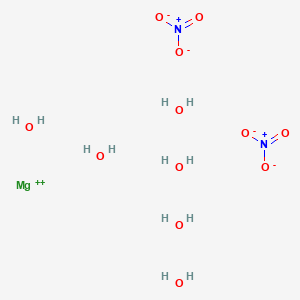

Eigenschaften

CAS-Nummer |

13446-18-9 |

|---|---|

Molekularformel |

H3MgNO4 |

Molekulargewicht |

105.33 g/mol |

IUPAC-Name |

magnesium;dinitrate;hexahydrate |

InChI |

InChI=1S/Mg.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

InChI-Schlüssel |

QYYOLMTYXAKEDQ-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Mg+2] |

Kanonische SMILES |

[N+](=O)(O)[O-].O.[Mg] |

Key on ui other cas no. |

13446-18-9 |

Piktogramme |

Oxidizer |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the molecular formula and weight of Magnesium nitrate hexahydrate?

A1: The molecular formula is Mg(NO3)2·6H2O, and its molecular weight is 256.41 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include X-ray diffraction (XRD) for structural analysis, Fourier transform infrared spectroscopy (FTIR) for identifying functional groups, and thermogravimetric analysis (TGA) to study thermal stability and decomposition patterns. [, , , , , ]

Q3: How does the addition of nanoparticles affect the thermal properties of this compound in phase change materials (PCMs)?

A4: Adding nanoparticles like nanosilver, nanocopper, and graphene to this compound-based PCMs enhances their thermal conductivity, enabling faster heat transfer. [] Graphene, in particular, shows a significant improvement in thermal conductivity and also acts as a nucleating agent, reducing supercooling. []

Q4: What is the impact of adding carboxyl methyl cellulose (CMC) to this compound in PCM applications?

A5: CMC is added as a thickening agent to prevent phase segregation in this compound-based PCMs. [] While it does not significantly affect thermal conductivity in the solid state, it slightly reduces it in the liquid state. []

Q5: Can this compound be used to synthesize magnesium oxide (MgO) nanoparticles?

A7: Yes, this compound serves as a precursor for synthesizing MgO nanoparticles using methods like thermal plasma [] and sol-gel techniques. [] The resulting MgO nanoparticles find applications in areas such as high-density ceramics, bactericides, and refractory materials. []

Q6: What is the role of this compound in the synthesis of forsterite (Mg2SiO4)?

A8: this compound acts as a magnesium source in the sol-gel synthesis of forsterite. [] Studies show that gels derived from magnesium nitrate exhibit higher reactivity in forsterite formation compared to those derived from magnesium chloride or mechanically mixed oxides. []

Q7: How does this compound contribute to the synthesis of MgO-SiO2 composites?

A9: this compound is a common magnesium precursor in the sol-gel synthesis of MgO-SiO2 composites, often utilizing rice husk silica as the silicon source. [, ] These composites are explored for their potential applications as catalysts in biodiesel production. []

Q8: What are the environmental implications of using this compound?

A11: While not directly addressed in the provided research, responsible waste management practices are crucial due to the potential for nitrate leaching into the environment. Recycling this compound from spent solutions and exploring alternative, more environmentally friendly materials for specific applications is recommended. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.